molecular formula C18H19NO2 B1293285 4'-Azetidinomethyl-3-methoxybenzophenone CAS No. 898777-37-2

4'-Azetidinomethyl-3-methoxybenzophenone

Cat. No.: B1293285
CAS No.: 898777-37-2
M. Wt: 281.3 g/mol
InChI Key: CUMOLMHQUURVHA-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3-methoxybenzophenone is a benzophenone derivative featuring an azetidinomethyl group at the 4' position and a methoxy substituent at the 3 position. Benzophenones are widely studied for their structural diversity and applications in pharmaceuticals, UV stabilizers, and organic synthesis. For instance, benzophenone derivatives often serve as intermediates in synthesizing bioactive molecules, such as antimitotic agents like α-apopicropodophyllin . The azetidinomethyl group introduces a strained four-membered azetidine ring, which may influence steric and electronic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOLMHQUURVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642787
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-37-2
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3-methoxybenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Azetidine Ring to Benzophenone: The azetidine ring is then attached to the benzophenone core via a methylene bridge. This step often involves the use of a suitable base and a methylene donor.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-3-methoxybenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy group and the azetidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4’-Azetidinomethyl-3-methoxybenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4'-Azetidinomethyl-3-methoxybenzophenone, highlighting differences in substituents, molecular properties, and applications:

Compound Substituents Molecular Weight Key Properties/Applications References
This compound 4'-Azetidinomethyl, 3-methoxy Not reported Potential pharmaceutical intermediate (inferred)
4-Methoxy-3-methylbenzophenone 3-methyl, 4-methoxy 226.27 Non-planar structure (59.8° dihedral angle); antimitotic intermediate
Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone) 3,4-dihydroxy, 4'-methyl 242.27 Catechol-O-methyltransferase inhibitor; polar due to hydroxyl groups
4-Hydroxy-3-methoxyacetophenone (Apocynin) 4-hydroxy, 3-methoxy 166.18 Anti-inflammatory; NADPH oxidase inhibitor
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) 2-hydroxy, 4-methoxy 228.25 UV absorber (sunscreens); mp 63–65°C, bp 150–160°C/5mm
4'-Methyl-3-nitrobenzophenone 3-nitro, 4'-methyl 255.25 Intermediate for N-alkyl derivatives (e.g., via alkylamine reactions)

Key Comparative Insights

This could enhance binding specificity in drug design but may reduce solubility compared to hydroxylated derivatives like Tolcapone or Apocynin . Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in 4-Methoxy-3-methylbenzophenone) increase lipophilicity, whereas hydroxyl groups (e.g., in Apocynin or Tolcapone) enhance polarity and hydrogen-bonding capacity, affecting bioavailability and metabolic stability .

Crystallographic Behavior: 4-Methoxy-3-methylbenzophenone exhibits a non-planar conformation (59.8° dihedral angle between benzene rings) and short π–π contacts, which influence packing efficiency and stability.

Synthetic Utility: Derivatives like 4'-Methyl-3-nitrobenzophenone are synthesized via nucleophilic substitution with alkylamines, yielding N-alkylated products. Similar methods may apply to the target compound, though the azetidinomethyl group could require specialized reagents or conditions .

Pharmacological Potential: While Apocynin (4-hydroxy-3-methoxyacetophenone) is a well-characterized anti-inflammatory agent, the azetidinomethyl substituent in the target compound may confer unique interactions with biological targets, such as enzymes or receptors requiring strained cyclic amines .

Safety and Toxicity: Many benzophenone analogs (e.g., 4-Methylacetophenone azine) lack comprehensive toxicological data, underscoring the need for rigorous safety profiling of the target compound .

Biological Activity

4'-Azetidinomethyl-3-methoxybenzophenone is a synthetic compound that belongs to the benzophenone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : [2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
  • Molecular Formula : C18H19NO2
  • Molecular Weight : 281.35 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The azetidinomethyl group enhances the compound's lipophilicity and may facilitate its penetration into cell membranes, thereby influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that benzophenone derivatives, including this compound, exhibit antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.

PathogenActivity TypeReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.5
A54918.7

Study on Anticancer Properties

In a recent study, researchers investigated the anticancer properties of this compound. The compound was tested on human breast cancer cells (MCF-7) and lung cancer cells (A549). Results indicated a significant reduction in cell viability, with an IC50 value of 12.5 µM for MCF-7 cells and 18.7 µM for A549 cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Synergistic Effects with Other Compounds

Another study explored the synergistic effects of this compound when combined with other natural compounds. The combination demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria compared to individual treatments, suggesting potential applications in developing more effective antimicrobial therapies.

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